3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
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Overview
Description
3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 5-bromo-2-chlorobenzoyl group and an oxazolidine-2,4-dione moiety.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target protein kinases, which play a crucial role in cell signaling .
Mode of Action
The compound might interact with its target by binding to the active site, thereby inhibiting the function of the protein. This could lead to changes in cell signaling pathways .
Biochemical Pathways
The affected pathways would depend on the specific protein kinase that the compound targets. This could potentially affect a wide range of cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the route of administration. These properties would influence the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific pathways that it affects. This could potentially lead to changes in cell behavior, including alterations in cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of 5-bromo-2-chlorobenzoyl chloride, which is then reacted with piperidine to form the intermediate 1-(5-bromo-2-chlorobenzoyl)piperidine. This intermediate is subsequently reacted with oxazolidine-2,4-dione under specific conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,
Properties
IUPAC Name |
3-[1-(5-bromo-2-chlorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O4/c16-9-1-2-12(17)11(7-9)14(21)18-5-3-10(4-6-18)19-13(20)8-23-15(19)22/h1-2,7,10H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAOPBHKJBNBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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